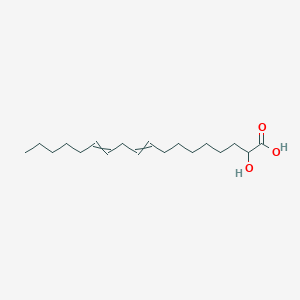

2-Hydroxyoctadeca-9,12-dienoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyoctadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSETGKYZMEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry, Occurrence, and Natural Distribution of 2 Hydroxyoctadeca 9,12 Dienoic Acid

Structural Isomerism and Stereochemical Considerations

2-Hydroxyoctadeca-9,12-dienoic acid is a derivative of linoleic acid, characterized by a hydroxyl group at the second carbon position. The systematic IUPAC name for a specific isomer is (9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid chemspider.com. This nomenclature precisely describes the stereochemistry of the molecule, indicating cis (Z) configuration at the double bonds located at the 9th and 12th carbon atoms.

The structure of this compound gives rise to several isomers. These include positional isomers, where the hydroxyl group is located at different positions on the fatty acid chain, and geometric isomers, which differ in the arrangement of substituents around the double bonds (cis or trans). For instance, other naturally occurring hydroxyoctadecadienoic acids (HODEs) include 9-HODE and 13-HODE, where the hydroxyl group is at the 9th or 13th position, respectively nih.govwikipedia.org. These isomers can also exist in different geometric forms, such as (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid wikipedia.org.

The table below summarizes the key structural isomers of hydroxyoctadeca-9,12-dienoic acid.

| Isomer Name | Position of Hydroxyl Group | Configuration of Double Bonds |

| (9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid | 2 | 9Z, 12Z |

| (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | 9 | 10E, 12Z |

| (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | 9 | 10E, 12Z |

| (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | 13 | 9Z, 11E |

| (9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid | 13 | 9E, 11E |

Biosources and Biological Matrix Distribution

Identification in Plant Species and Plant-Derived Materials

This compound and its isomers have been identified in various plant species and materials derived from them. A notable example is the seed oil of Salvia nilotica, where hydroxyoctadecadienoic acid has been reported to constitute 4.3% of the fatty acids .

While this compound itself was not specifically quantified, a study on commercial pea-protein isolates (Pisum sativum L.) identified and quantified four other isomers of hydroxyoctadecadienoic acid. This indicates that pea-protein isolates can be a source of these compounds, although the specific isomeric profile may vary. The presence of these related compounds suggests that the biochemical pathways for their formation exist in peas researchgate.net.

The following table presents data on the occurrence of hydroxyoctadecadienoic acids in specific plant-derived materials.

| Plant-Derived Material | Compound Identified | Concentration |

| Salvia nilotica seed oil | Hydroxyoctadecadienoic acid | 4.3% of total fatty acids |

| Pea-protein isolates | (10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | Quantified researchgate.net |

| Pea-protein isolates | (10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid | Quantified researchgate.net |

| Pea-protein isolates | (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | Quantified researchgate.net |

| Pea-protein isolates | (9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid | Quantified researchgate.net |

Detection in Fungal and Bacterial Organisms

The presence of hydroxyoctadecadienoic acid derivatives has been reported in fungi. For instance, (9R,10E,12Z)-9-acetoxyoctadeca-10,12-dienoic acid, a derivative of a 9-hydroxyoctadecadienoic acid isomer, was isolated from the mycelia of the edible mushroom Agaricus blazei nii.ac.jp. This finding suggests that fungi possess the enzymatic machinery to produce hydroxylated fatty acids. Furthermore, research on Fusarium graminearum, a plant-pathogenic fungus, has identified a desaturase enzyme involved in the formation of Δ3(E)-unsaturated fatty acids, which are components of their glucosylceramides researchgate.net. While this is not direct evidence of this compound, it points to the broader metabolic capability of fungi to modify fatty acids.

In the bacterial kingdom, certain species have been shown to metabolize linoleic acid into related compounds. For example, a cell-free extract from Butyrivibrio fibrisolvens can isomerize 9,12-octadecadienoic acid nih.gov. Additionally, some common bacterial lung pathogens have been observed to produce the diene conjugated isomer of linoleic acid in vitro nih.gov. This indicates that bacteria can modify the structure of linoleic acid, a precursor to hydroxyoctadecadienoic acids.

Presence in Model Animal Systems and Secretions

Hydroxyoctadecadienoic acids have been detected in various animal models. For example, 9-hydroxy-10E,12Z-octadecadienoic acid is a known mouse metabolite nih.gov. Studies in rats have shown that conjugated linoleic acids (isomers of linoleic acid) are produced in conventional but not germ-free rats, suggesting a role of the gut microbiota in their formation nih.gov.

Furthermore, dietary modifications in animal models can influence the levels of related fatty acids. In rabbits, supplementation with heated sunflower oil, α-tocopheryl acetate, and zinc led to increased levels of 9(E),12(Z)-Octadecadienoic acid in their meat caymanchem.com. While this is not a hydroxylated form, it demonstrates that the isomeric backbone of the target compound is present and can be modulated by external factors in animal tissues. The house cricket (Acheta domesticus) and the red flour beetle (Tribolium castaneum) have been found to possess Δ12-desaturase genes responsible for converting oleic acid to linoleic acid, the precursor for this compound researchgate.net.

Environmental and Physiological Factors Influencing Natural Abundance

The natural abundance of this compound and its isomers is influenced by a variety of environmental and physiological factors. In plants, abiotic stresses associated with climate change, such as high temperature, elevated carbon dioxide levels, drought, and enhanced ultraviolet-B radiation, can alter their secondary metabolism, which includes the production of fatty acid derivatives researchgate.net.

A primary physiological factor leading to the formation of hydroxyoctadecadienoic acids is oxidative stress nih.govresearchgate.net. Increased levels of reactive oxygen species can lead to the non-enzymatic oxidation of linoleic acid, generating a mixture of 9-HODE and 13-HODE nih.gov. In disease states characterized by increased oxidative stress, such as diabetes, the generation of HODEs is elevated nih.govresearchgate.net.

The table below outlines some of the key factors that can influence the levels of hydroxyoctadecadienoic acids.

| Factor | Effect |

| Environmental (in plants) | |

| High temperature | Can alter secondary metabolism researchgate.net |

| Elevated CO2 | Can alter secondary metabolism researchgate.net |

| Drought stress | Can alter secondary metabolism researchgate.net |

| Enhanced UV-B radiation | Can alter secondary metabolism researchgate.net |

| Physiological | |

| Oxidative stress | Increases non-enzymatic formation of HODEs nih.govresearchgate.net |

| Inflammatory conditions | Associated with increased HODE levels nih.govmdpi.com |

| Pathogen infection (in plants) | Can induce defense responses involving oxylipins |

| Tissue injury | Can trigger enzymatic and non-enzymatic lipid peroxidation |

Biosynthesis and Enzymatic Pathways Governing 2 Hydroxyoctadeca 9,12 Dienoic Acid Formation

Precursor Identification and Initial Biotransformation Steps (e.g., from linoleic acid)

The primary precursor for the synthesis of 2-hydroxyoctadeca-9,12-dienoic acid is the polyunsaturated omega-6 fatty acid, linoleic acid (18:2 n-6). wikipedia.org In mammalian systems, the biosynthesis of hFA-containing sphingolipids begins with the conversion of a free fatty acid to its 2-hydroxy form. nih.gov This initial biotransformation step is a direct hydroxylation of the alpha-carbon (C-2) of the fatty acid chain.

Linoleic acid is an abundant fatty acid that can be metabolized by various enzymatic pathways to produce a range of oxygenated metabolites, known as oxylipins. researchgate.netnih.gov While many pathways, such as those involving lipoxygenases (LOX) and cyclooxygenases (COX), lead to hydroxylation at other positions (e.g., C-9 or C-13) to form various hydroxyoctadecadienoic acids (HODEs), the formation of the 2-hydroxy variant is catalyzed by a specific class of enzymes known as fatty acid 2-hydroxylases. nih.govnih.govnih.gov The initial step is the direct oxidation of the C-2 position of linoleic acid, introducing a hydroxyl group and creating the chiral center characteristic of this compound. Following hydroxylation, the resulting 2-hydroxy fatty acid is typically activated to its Coenzyme A (CoA) ester, 2-hydroxyoctadeca-9,12-dienoyl-CoA, allowing it to enter downstream metabolic pathways, such as incorporation into complex sphingolipids. nih.gov

Characterization of Specific Hydroxylase Enzymes (e.g., Fatty Acid Hydratases, Dioxygenases)

The enzymatic hydroxylation at the C-2 position of fatty acids is carried out by specialized enzymes. While fatty acid hydratases typically add water across a double bond to create a hydroxyl group (e.g., converting oleic acid to 10-hydroxystearic acid) and are not responsible for C-2 hydroxylation, other enzyme classes like dioxygenases and specific monooxygenases play a central role. mdpi.comnih.govresearchgate.net

In mammals, the key enzyme is Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase responsible for the biosynthesis of 2-hydroxy fatty acids that are primarily incorporated into sphingolipids. nih.govnih.govnih.gov The human FA2H is an integral membrane protein that contains a cytochrome b5 domain at its N-terminus and a conserved iron-binding histidine motif, characteristic of membrane-bound desaturases and hydroxylases. nih.gov Its activity is dependent on NAD(P)H and cytochrome P450 reductase, which provide the necessary electrons for the hydroxylation reaction. nih.govnih.gov

In the plant kingdom, α-dioxygenases (α-DOXs) are implicated in the formation of 2-hydroxy fatty acids. nih.gov For instance, in Arabidopsis, α-DOX1 is involved in synthesizing 2-hydroxy octadecatrienoic acid. nih.gov These enzymes represent a different mechanistic class compared to the mammalian FA2H.

| Enzyme Class | Specific Enzyme Example | Organism Type | Cofactors/Dependencies | Substrate Example | Product Example |

| Monooxygenase | Fatty Acid 2-Hydroxylase (FA2H) | Mammals | NAD(P)H, Cytochrome P450 Reductase | Palmitic acid | 2-Hydroxypalmitic acid |

| Dioxygenase | α-dioxygenase 1 (α-DOX1) | Plants | Not specified | α-Linolenic acid | 2-Hydroxyoctadecatrienoic acid |

Enzymes that synthesize 2-hydroxy fatty acids exhibit high degrees of selectivity.

Regioselectivity : The defining characteristic of enzymes like FA2H is their strict regioselectivity for the α-carbon (C-2) of the fatty acid substrate. This specificity distinguishes them from other fatty acid hydroxylases, such as cytochrome P450s of the CYP4 family, which typically hydroxylate the terminal (ω) or sub-terminal (ω-1) positions of the fatty acid chain. nih.govrsc.orgrsc.org The precise positioning of the fatty acid substrate within the enzyme's active site ensures that the oxidative attack occurs specifically at the C-2 position.

Stereoselectivity : The hydroxylation at the C-2 position creates a chiral center, resulting in two possible stereoisomers, (R) and (S). Studies have demonstrated that the mammalian FA2H enzyme is highly stereospecific, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids. nih.govnih.gov This stereospecificity is critical, as the different enantiomers can have distinct biological functions and metabolic fates. For example, the (R)-enantiomer of 2-hydroxypalmitic acid was shown to reverse cellular defects caused by FA2H knockdown, whereas the (S)-enantiomer could not. nih.govnih.gov This suggests that downstream enzymes involved in sphingolipid synthesis are also specific for the (R)-isomer. In contrast to the (R)-enantiomers found in mammalian wool wax, bacterial lipopolysaccharides often contain the (S)-2-hydroxy fatty acid form. researchgate.net

Significant progress has been made in understanding the molecular biology of the enzymes responsible for 2-hydroxy fatty acid synthesis, particularly in mammals.

The human gene encoding Fatty Acid 2-Hydroxylase was identified and named FA2H. nih.gov This gene encodes a protein of 372 amino acids. Database searches revealed it as a homolog to the yeast ceramide 2-hydroxylase gene, FAH1. nih.gov The predicted protein structure of human FA2H includes four potential transmembrane domains, consistent with its localization as an integral membrane protein in the endoplasmic reticulum, and an N-terminal cytochrome b5 domain that is essential for its enzymatic function. nih.govebi.ac.uk

To confirm its function, the FA2H gene was cloned and expressed in cultured cells (COS7). The transfected cells demonstrated a significant increase—between 3 to 20-fold—in the levels of 2-hydroxyceramides and free 2-hydroxy fatty acids compared to control cells. nih.gov Furthermore, microsomal fractions isolated from these cells showed NADPH-dependent 2-hydroxylase activity, confirming the gene's function. nih.gov Northern blot analysis has shown that FA2H is highly expressed in the brain, which correlates with the abundance of 2-hydroxy-galactosylceramides in the myelin sheath. nih.gov

| Gene Name | Organism | Encoded Protein | Protein Size (amino acids) | Key Features | Expression Findings |

| FA2H | Human | Fatty Acid 2-Hydroxylase | 372 | N-terminal cytochrome b5 domain, 4 transmembrane domains, iron-binding motif | High expression in brain and colon nih.gov |

| FAH1 | Saccharomyces cerevisiae (Yeast) | Ceramide 2-Hydroxylase | Homolog to human FA2H | - | - |

Proposed Biosynthetic Routes and Pathway Intermediates

The biosynthesis of this compound is a key step in the broader α-oxidation pathway for fatty acids. This pathway is distinct from the more prevalent β-oxidation spiral.

The proposed route begins with the substrate, free linoleic acid.

α-Hydroxylation : The first and rate-limiting step is the direct hydroxylation of linoleic acid at the C-2 position, catalyzed by FA2H in mammals or potentially α-DOX in plants. This reaction consumes molecular oxygen and reducing equivalents (NADPH) to produce (R)-2-hydroxyoctadeca-9,12-dienoic acid. nih.govnih.govnih.govnih.gov

Acyl-CoA Activation : The newly synthesized 2-hydroxy fatty acid is then activated by an acyl-CoA synthetase. This enzyme attaches Coenzyme A to the carboxyl group of the 2-hydroxy fatty acid, forming the primary intermediate, (R)-2-hydroxyoctadeca-9,12-dienoyl-CoA. nih.gov This activation is necessary for the molecule to participate in subsequent enzymatic reactions.

Incorporation into Sphingolipids : The major metabolic fate of the 2-hydroxy acyl-CoA intermediate is its incorporation into ceramide. A dihydroceramide synthase (CerS) enzyme transfers the 2-hydroxy acyl group to a sphingoid base (like dihydrosphingosine), forming a 2-hydroxy-dihydroceramide. nih.gov This molecule is a key intermediate in the synthesis of complex hFA-sphingolipids, such as galactosylceramides and sulfatides, which are abundant in the nervous system. nih.gov

While incorporation into sphingolipids is a primary route, the 2-hydroxy fatty acid can also be a substrate for further α-oxidation, which involves decarboxylation to produce an odd-chain fatty acid. nih.gov

Comparative Biosynthesis Across Diverse Biological Kingdoms

The synthesis of 2-hydroxy fatty acids, while serving similar biochemical roles in modifying lipids, is accomplished by different enzymatic systems across biological kingdoms.

Animals : In mammals, the synthesis is well-characterized and proceeds via the FA2H enzyme, a cytochrome b5-domain-containing monooxygenase. nih.govnih.gov The products are almost exclusively the (R)-stereoisomer and are vital components of sphingolipids in specific tissues like the brain (myelin) and skin. nih.govnih.govnih.gov

Plants : Plants also produce 2-hydroxy fatty acids, which are found in sphingolipids. However, the enzymatic basis appears to differ from animals. Evidence points towards the involvement of α-dioxygenases (α-DOXs), non-heme iron-containing enzymes. nih.gov For example, Arabidopsis thaliana α-DOX1 hydroxylates fatty acids at the C-2 position. nih.gov These compounds play roles in plant development and stress responses. 2-Hydroxylinolenic acid and 2-hydroxylinoleic acid have been identified in the seed oils of various plants from the Lamiaceae family (e.g., Thymus vulgaris, Salvia nilotica). gerli.com

Fungi : The yeast Saccharomyces cerevisiae possesses a homolog of the human FA2H gene, known as FAH1, which also functions as a fatty acid 2-hydroxylase in ceramide synthesis. nih.gov This indicates that the FA2H-type mechanism for 2-hydroxylation is conserved from yeast to humans.

Bacteria : Bacteria are known to produce 2-hydroxy fatty acids, but often of the (S)-configuration, which are components of their outer membrane lipopolysaccharides. researchgate.net The specific enzymes responsible for this synthesis in bacteria are generally distinct from the eukaryotic FA2H/FAH1 family and represent a separate evolutionary path to the same class of molecules.

This divergence in enzymatic machinery highlights the convergent evolution of 2-hydroxy fatty acid biosynthesis to fulfill kingdom-specific roles in lipid metabolism and membrane structure.

Metabolism, Degradation, and Turnover of 2 Hydroxyoctadeca 9,12 Dienoic Acid

Catabolic Enzymes and Biochemical Pathways

The degradation of 2-Hydroxyoctadeca-9,12-dienoic acid does not follow the typical β-oxidation spiral that breaks down most fatty acids. Instead, it is catabolized via peroxisomal α-oxidation, a process that shortens the fatty acid by one carbon at a time from the carboxyl end. byjus.comnih.gov

The key biochemical steps are as follows:

Activation: The fatty acid is first activated by conversion to its coenzyme A (CoA) derivative, 2-hydroxyoctadeca-9,12-dienoyl-CoA. This step is a prerequisite for its entry into the catabolic pathway. nih.gov

Cleavage: The activated 2-hydroxy acyl-CoA is then cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1). mdpi.comnih.gov This is the central reaction of the α-oxidation pathway.

Product Formation: The cleavage reaction yields two products: an aldehyde that is one carbon shorter than the original fatty acid and formyl-CoA. nih.gov In the case of this compound (a C18 fatty acid), this results in (17-carbon) heptadeca-8,11-dienal (B14623352) and formyl-CoA.

Further Oxidation: The resulting aldehyde, heptadeca-8,11-dienal, is subsequently oxidized by an aldehyde dehydrogenase to form heptadeca-8,11-dienoic acid. byjus.com This new C17 fatty acid can then be activated to its acyl-CoA form and enter the β-oxidation pathway for complete degradation. byjus.com

This α-oxidation pathway is essential for the breakdown of 2-hydroxy fatty acids, which cannot be directly processed by the enzymatic machinery of β-oxidation due to the hydroxyl group at the C-2 position.

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme | Function | Pathway | Cellular Location |

| Acyl-CoA Synthetase | Activates the fatty acid by attaching Coenzyme A. | α-oxidation (initial step) | Peroxisome |

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | Cleaves the C1-C2 bond of the activated 2-hydroxy fatty acid. | α-oxidation | Peroxisome |

| Aldehyde Dehydrogenase | Oxidizes the resulting (n-1) aldehyde to a carboxylic acid. | α-oxidation | Peroxisome |

Formation of Oxidized and Further Derivatized Metabolites

The primary catabolic event for this compound is the α-oxidation cleavage, which produces specific, chain-shortened metabolites rather than a series of progressively oxidized derivatives of the original 18-carbon chain.

The principal metabolites derived from its degradation are:

Heptadeca-8,11-dienal: An unsaturated 17-carbon aldehyde. nih.gov

Formyl-CoA: A one-carbon unit that can enter one-carbon metabolism pathways. nih.gov

Heptadeca-8,11-dienoic acid: The 17-carbon fatty acid resulting from the oxidation of the aldehyde, which can then be further metabolized. byjus.com

Unlike its isomers, such as 9-HODE and 13-HODE, which are known to be converted into corresponding ketones (e.g., 9-oxo-ODE) and other oxygenated products, the metabolic pathway for this compound is primarily directed towards this one-carbon cleavage. nih.gov The formation of this compound itself is catalyzed by fatty acid 2-hydroxylase (FA2H), which introduces the hydroxyl group onto the linoleic acid backbone. mdpi.comnih.gov

Role in Lipid Remodeling and Homeostasis within Biological Systems

2-Hydroxy fatty acids, including this compound, are not merely metabolic intermediates but are integral components of a specific class of complex lipids called sphingolipids. mdpi.com Their synthesis and incorporation are fundamental to lipid remodeling and maintaining cellular and tissue homeostasis.

Structural Component of Sphingolipids: The primary function of 2-hydroxy fatty acids is their incorporation into ceramides (B1148491) to form 2-hydroxy-ceramides (hFA-ceramides). These specialized ceramides are crucial building blocks for more complex sphingolipids, such as galactosylceramides (cerebrosides) and sulfatides. nih.govnih.gov

Maintenance of Biological Barriers: These 2-hydroxylated sphingolipids are highly enriched in specific tissues where they perform critical structural roles. In the skin, they are essential for the formation and maintenance of the epidermal water permeability barrier. nih.gov In the nervous system, they are vital components of the myelin sheath that insulates nerve fibers, ensuring proper nerve conduction. nih.gov

Regulation of Lipid Metabolism: this compound (also known as alpha-Hydroxylinoleic acid) has been identified as an agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov These nuclear receptors are master regulators of lipid metabolism, and their activation can influence processes such as fatty acid uptake, synthesis, and oxidation, thereby playing a key role in systemic lipid homeostasis. nih.gov

The balance between the synthesis of this compound by FA2H and its degradation via α-oxidation is critical for providing the necessary structural lipids for membranes and barriers while preventing their potentially disruptive accumulation. mdpi.comnih.gov

Biological Roles and Mechanistic Insights of 2 Hydroxyoctadeca 9,12 Dienoic Acid

Molecular Interactions and Receptor Agonism/Antagonism (e.g., GPR132, PPARs in in vitro models)

2-Hydroxyoctadeca-9,12-dienoic acid, also known as 2-hydroxylinoleic acid, has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ nih.gov. PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid metabolism, inflammation, and cellular homeostasis nih.govresearchgate.net. The activation of PPARs by ligands like this compound can initiate the transcription of various target genes, leading to significant physiological changes nih.govnih.gov.

While the interaction with PPARs is established, the relationship between this compound and the G protein-coupled receptor GPR132 (also known as G2A) is less clear. Other isomers, such as 9-hydroxyoctadecadienoic acid (9-HODE), are known ligands for GPR132, mediating pro-inflammatory effects and macrophage migration nih.govnih.govmdpi.com. Research on the related compound 2-hydroxyoleic acid suggests that its activity may be modulated by G protein-coupled receptors google.com. However, direct evidence confirming this compound as a ligand for GPR132 is not available in the current literature. The diverse receptor interactions of its various isomers highlight the complexity and specificity of lipid signaling pathways.

Table 1: Receptor Interactions of this compound and Related Isomers

| Compound | Receptor | Interaction Type | Reference |

|---|---|---|---|

| This compound | PPARα | Agonist | nih.gov |

| This compound | PPARγ | Agonist | nih.gov |

| 9-HODE | GPR132 (G2A) | Agonist | nih.govnih.govmdpi.com |

| 13(S)-HODE | PPARγ | Agonist | nih.govphysiology.orgnih.gov |

| 2-Hydroxyoleic Acid | G protein-coupled receptors (general) | Modulator | google.com |

Modulation of Cellular Processes in Research Models (e.g., cell proliferation, differentiation, apoptosis in cell lines)

Research has identified this compound as a potent modulator of fundamental cellular processes, particularly cell proliferation and apoptosis. It is recognized as an antineoplastic agent, a substance that inhibits the growth and spread of tumors nih.govebi.ac.uk.

Studies on 2-hydroxylated fatty acids (2-OHFAs) demonstrate their ability to induce apoptosis, or programmed cell death, in various cancer cell lines ebi.ac.uk. For instance, the related compound 2-hydroxyoleic acid has been shown to cause cell cycle arrest and induce apoptosis in multiple cancer models, including leukemia cells ebi.ac.uknih.gov. The anti-proliferative activity of 2-OHFAs has been observed in colon carcinoma and gastric cancer cells, where they can also enhance sensitivity to chemotherapy treatments nih.gov. The mechanism often involves the modulation of cancer cell membranes and critical signaling pathways that control cell growth and survival ebi.ac.uknih.gov.

While the effects on proliferation and apoptosis are increasingly documented, the specific role of this compound in cell differentiation is not yet well-defined. Other isomers, such as 13(S)-HODE, have been implicated in the differentiation of colorectal cancer cells and macrophages nih.govnih.gov. However, further research is needed to determine if the 2-hydroxy isomer shares these functions.

Advanced Analytical Methodologies for the Research and Quantification of 2 Hydroxyoctadeca 9,12 Dienoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of lipid analysis, enabling the separation of target analytes from a myriad of other molecules in a sample. For 2-HODE, both liquid and gas chromatography approaches are employed, each offering distinct advantages.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of oxidized lipids like 2-HODE. This technique offers high resolution, speed, and sensitivity. The separation is typically achieved using reversed-phase chromatography, where the nonpolar nature of the fatty acid's acyl chain interacts with a hydrophobic stationary phase.

UHPLC systems utilize columns packed with sub-2 µm particles, which allows for higher flow rates and pressures, resulting in sharper peaks and better separation of closely related isomers compared to traditional HPLC. For the analysis of HODE isomers, a C18 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (often with a weak acid like acetic acid to improve ionization) and an organic solvent (typically acetonitrile (B52724) and/or isopropanol) is employed to effectively separate the analytes. nih.gov

The coupling to mass spectrometry, particularly in a Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. nih.gov In this mode, the mass spectrometer is set to select the deprotonated molecular ion of 2-HODE ([M-H]⁻ at m/z 295.2) in the first stage (MS1), induce fragmentation, and then detect a specific, characteristic fragment ion in the second stage (MS2). nih.gov This targeted approach minimizes interferences from the matrix and allows for accurate quantification even at very low concentrations.

Table 1: Exemplary UHPLC-MS/MS Parameters for HODE Analysis

| Parameter | Setting |

|---|---|

| UHPLC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.04% Acetic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS1 (Precursor Ion) | m/z 295.2 [M-H]⁻ |

| Collision Energy | Optimized for specific fragment (e.g., 10-15 eV) |

| MS2 (Product Ion) | Specific fragment for quantification |

This table represents typical parameters; optimization is required for specific instruments and applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Esterified Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since 2-HODE itself is not sufficiently volatile due to its polar carboxyl and hydroxyl groups, a chemical derivatization step is mandatory. researchgate.net This process enhances volatility and improves chromatographic behavior.

The standard derivatization procedure involves two steps:

Esterification: The carboxylic acid group is converted into a methyl ester (FAME - Fatty Acid Methyl Ester) by reacting it with a reagent like methanol (B129727) in the presence of an acid catalyst.

Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.combrjac.com.br

The resulting derivative, methyl 2-(trimethylsilyloxy)octadeca-9,12-dienoate, is sufficiently volatile for GC analysis. The separation is performed on a capillary column, often with a mid-polarity stationary phase. The electron ionization (EI) source in the mass spectrometer generates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries. nih.gov GC-MS provides excellent chromatographic resolution, often superior to LC for separating certain isomers, although the required derivatization adds to sample preparation time. nih.gov

Spectroscopic Characterization and Structural Elucidation Methods

While chromatography separates the compounds, spectroscopy provides the detailed structural information necessary for unambiguous identification, stereochemical analysis, and isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including the determination of stereochemistry. For a molecule like 2-HODE, ¹H-NMR and ¹³C-NMR are fundamental.

In the ¹H-NMR spectrum of the methyl ester of 2-hydroxy fatty acids, the proton on the carbon bearing the hydroxyl group (H-2) gives a characteristic multiplet signal. For instance, in methyl 2-hydroxyoctadecanoate, this signal appears around 4.0 ppm. aocs.org The protons on the adjacent carbon (C-3) would also show distinct signals influenced by the hydroxyl group.

Advanced 2D NMR techniques are essential for assigning all the protons and carbons and confirming the connectivity within the molecule:

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the position of functional groups and double bonds. nih.gov

For stereochemical analysis, the diastereomeric relationship between different chiral centers can be distinguished. While 2-HODE has only one chiral center at C-2, NMR is vital for analyzing related dihydroxy fatty acids (diHODEs). For example, the relative stereochemistry of erythro/threo diastereomers in diols can be determined by observing slight differences in the chemical shifts of olefinic protons. aocs.org

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation and Quantification

Tandem mass spectrometry (MS/MS) is indispensable for both quantifying 2-HODE and distinguishing it from its positional isomers, such as 9-HODE and 13-HODE, which have the same mass. nih.govwikipedia.org The technique involves selecting the ion of interest (the precursor ion), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions (product ions). nationalmaglab.org

When analyzing the deprotonated molecule [M-H]⁻ of HODEs, the position of the hydroxyl group dictates the fragmentation pathway, leading to a unique product ion spectrum for each isomer. The cleavage typically occurs at bonds adjacent to the hydroxyl group.

For example, in the analysis of linoleic acid-derived HODEs, the fragmentation patterns are distinct:

9-HODE: Upon CID, it characteristically yields a major fragment ion at m/z 171, resulting from cleavage of the C9-C10 bond.

13-HODE: This isomer fragments to produce a key ion at m/z 195.

Although specific fragmentation data for 2-HODE is less commonly published than for the more abundant 9- and 13-isomers, the principle remains the same. The fragmentation of deprotonated 2-HODE would be expected to yield characteristic ions resulting from cleavages around the C-2 position. The high abundance fragment ions for 9-HODE and 13-HODE arise from a neutral loss of H₂O, followed by specific cleavages. nih.gov By identifying a unique and intense fragmentation (transition) for 2-HODE, a highly selective and sensitive quantification method can be developed using MRM. nih.gov

Table 2: Characteristic MS/MS Fragments for HODE Isomer Differentiation (Negative Ion Mode)

| Isomer | Precursor Ion [M-H]⁻ (m/z) | Key Product Ion(s) (m/z) | Cleavage Origin |

|---|---|---|---|

| 9-HODE | 295.2 | 171.1 | Cleavage at C9-C10 bond |

| 13-HODE | 295.2 | 195.1 | Cleavage at C12-C13 bond |

Data for 9- and 13-HODE are well-established. nih.gov The specific key fragment for 2-HODE must be determined empirically but will be based on the same fragmentation principles.

Strategies for Sample Preparation and Derivatization in Complex Biological Matrices

The effective extraction and purification of 2-HODE from complex biological matrices like plasma, serum, or tissue is a critical prerequisite for any successful analysis. oup.com The goal is to isolate the lipids from interfering substances such as proteins, salts, and highly polar or nonpolar molecules. nih.gov

A typical workflow involves a multi-step process:

Lipid Extraction: The initial step is usually a liquid-liquid extraction (LLE) to separate lipids from the aqueous and proteinaceous components of the sample. Several established methods are widely used:

Folch Method: Uses a chloroform/methanol mixture to extract lipids into a lower organic phase. frontiersin.org

Bligh & Dyer Method: A modification of the Folch method, using a different ratio of chloroform/methanol/water. nih.gov

Matyash Method (MTBE): Employs methyl-tert-butyl ether (MTBE) and methanol. The lower density of MTBE results in the lipid-containing organic phase being on top, which simplifies collection and reduces the risk of contamination from the protein pellet. frontiersin.orgyoutube.com

Solid-Phase Extraction (SPE): Following LLE, the crude lipid extract is often further purified using Solid-Phase Extraction (SPE) to isolate specific lipid classes and remove remaining impurities. nih.govresearchgate.net For isolating fatty acids like 2-HODE, a silica-based or an amino-bonded stationary phase can be used. researchgate.net A common SPE procedure involves:

Loading: The lipid extract is loaded onto a pre-conditioned SPE cartridge.

Washing: A non-polar solvent (e.g., hexane) is used to elute very non-polar lipids like cholesterol esters, followed by a slightly more polar solvent to remove neutral lipids like triglycerides.

Elution: A more polar solvent, often containing a small amount of acid (e.g., diethyl ether with acetic acid), is used to elute the free fatty acids, including 2-HODE.

Derivatization: As mentioned previously (Section 6.1.2), if GC-MS analysis is the chosen method, the purified 2-HODE fraction must be derivatized via esterification and silylation to increase its volatility. nih.govresearchgate.net For LC-MS analysis, derivatization is generally not required.

This systematic approach of extraction, purification, and, if necessary, derivatization is essential to ensure that the final analytical measurement is accurate, reproducible, and free from matrix-induced interference.

Application of Isotopic Labeling for Metabolic Flux and Pathway Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. mdpi.comnih.gov This approach involves introducing molecules into a biological system in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)). nih.govmssm.edu By tracing the incorporation of these isotopes into downstream metabolites, researchers can map metabolic routes and determine the relative contributions of different pathways. nih.govnih.gov This methodology, often referred to as isotope-assisted metabolic flux analysis (iMFA), provides invaluable insights into the dynamic nature of metabolism that cannot be obtained by simply measuring metabolite concentrations. mdpi.commit.edu

In the context of 2-Hydroxyoctadeca-9,12-dienoic acid (2-HODE), isotopic labeling is primarily used to trace the metabolic fate of its precursor, linoleic acid. medchemexpress.comnih.gov By administering isotopically labeled linoleic acid, scientists can track its conversion to 2-HODE and other oxygenated derivatives, thereby clarifying the biosynthetic pathways and their regulation. nih.govnih.gov The choice of isotope and the position of the label within the precursor molecule are critical for addressing specific questions about the metabolic network. nih.gov

Tracing the Precursor: Labeled Linoleic Acid

The formation of 2-HODE begins with its precursor, linoleic acid. wikipedia.org Therefore, studies on the metabolic flux and pathways leading to 2-HODE biosynthesis frequently employ linoleic acid labeled with stable isotopes.

Carbon-13 (¹³C)-Labeled Linoleic Acid: Using uniformly ¹³C-labeled linoleic acid ([U-¹³C]LA) allows for the tracking of the carbon backbone through various metabolic transformations. nih.govisotope.com This is particularly useful for quantifying the conversion efficiency of linoleic acid into its various oxygenated products, including different hydroxyoctadecadienoic acid (HODE) isomers. nih.govscispace.com Analytical techniques like mass spectrometry can distinguish between the unlabeled (M+0) and labeled ([M+18]) forms of the metabolites, providing a clear picture of their origin. nih.gov

Oxygen-18 (¹⁸O)-Labeled Precursors: To investigate the mechanism of the hydroxylation reaction that forms 2-HODE, researchers can use molecular oxygen (¹⁸O₂) or labeled water (H₂¹⁸O). This helps determine the source of the oxygen atom in the hydroxyl group. For example, experiments with ¹⁸O₂ can confirm whether the oxygen atom is derived directly from atmospheric oxygen, which is characteristic of enzymatic reactions catalyzed by dioxygenases or cytochrome P450 monooxygenases. nih.govnih.gov Studies on similar enzymatic hydroxylations have successfully used ¹⁸O to distinguish between different reaction mechanisms. nih.gov

Analytical Methodologies for Detection

The analysis of isotopically labeled metabolites relies on sophisticated analytical techniques capable of differentiating and quantifying molecules based on their mass and structure.

Mass Spectrometry (MS): MS is the predominant technique for measuring isotopic labeling in metabolites. nih.gov Coupled with separation methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can detect the mass shift caused by the incorporation of heavy isotopes. nih.govfda.gov Tandem mass spectrometry (MS/MS) can further provide positional information about the label within the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool that can detect certain stable isotopes, such as ¹³C. nih.govfrontiersin.org It provides detailed information about the specific location of the isotopic label within the molecular structure, which is crucial for resolving complex metabolic pathways. nih.gov

The data gathered from these analyses, specifically the mass distribution vectors (MDVs) which describe the fractional abundance of each isotopomer, are used to calculate metabolic fluxes through computational modeling. mdpi.com

Research Findings from Isotopic Labeling Studies

Isotopic tracer studies have been fundamental in understanding the metabolism of polyunsaturated fatty acids. For example, research using ¹³C-labeled linoleic and alpha-linolenic acids in humans has quantified their low conversion rates into long-chain fatty acids like arachidonic acid and eicosapentaenoic acid. nih.gov While these studies did not focus specifically on 2-HODE, they established the methodology and demonstrated that flux through these pathways is tightly regulated.

In a hypothetical experiment designed to trace the formation of 2-HODE, cells could be incubated with [U-¹³C₁₈]linoleic acid. The subsequent analysis of the lipid extracts would aim to identify and quantify [¹³C₁₈]2-HODE. The ratio of labeled to unlabeled 2-HODE would provide a direct measure of its de novo synthesis from the provided precursor during the experimental period.

Below are interactive tables summarizing the types of isotopic tracers used in fatty acid metabolism research and a hypothetical representation of data from such a study.

Table 1: Isotopic Tracers in Fatty Acid Metabolism Research

| Isotope | Labeled Molecule | Purpose | Analytical Method |

| ²H (Deuterium) | [²H]Linoleic Acid | Trace fatty acid uptake, distribution, and conversion. nih.gov | GC-MS, LC-MS |

| ¹³C (Carbon-13) | [¹³C]Linoleic Acid | Quantify flux through biosynthetic pathways. nih.govnih.gov | MS, NMR |

| ¹⁸O (Oxygen-18) | ¹⁸O₂ or H₂¹⁸O | Determine the source of oxygen in hydroxylation reactions. nih.govnih.gov | MS |

Table 2: Hypothetical Isotopic Enrichment in Metabolites after Incubation with [U-¹³C₁₈]Linoleic Acid

| Metabolite | Unlabeled Abundance (M+0) | Labeled Abundance (M+18) | Percent Enrichment |

| Linoleic Acid | 5% | 95% | 95.0% |

| 2-HODE | 85% | 15% | 15.0% |

| 9-HODE | 82% | 18% | 18.0% |

| 13-HODE | 79% | 21% | 21.0% |

These data illustrate how isotopic labeling can reveal the relative synthesis rates of different HODE isomers from a common precursor.

Synthetic Chemistry and Preparation of 2 Hydroxyoctadeca 9,12 Dienoic Acid and Its Analogs for Academic Research

Chemoenzymatic and Biocatalytic Synthesis Routes (e.g., using specific hydratases)

Chemoenzymatic and biocatalytic approaches offer a powerful and often more sustainable alternative to traditional chemical synthesis for producing 2-hydroxyoctadeca-9,12-dienoic acid. nih.gov These methods leverage the high selectivity and efficiency of enzymes to catalyze key transformations, often under mild reaction conditions. nih.gov

One of the most promising biocatalytic methods involves the use of fatty acid hydratases. mdpi.com These enzymes catalyze the addition of water across a double bond in a fatty acid chain, directly introducing a hydroxyl group. mdpi.com By selecting a hydratase with the appropriate regioselectivity and stereoselectivity, it is possible to produce a specific isomer of hydroxy fatty acid. For instance, certain oleate (B1233923) hydratases have been shown to convert linoleic acid into 10-hydroxy-12-octadecenoic acid. mdpi.com While not directly producing the 2-hydroxy derivative, this demonstrates the potential of hydratases in generating hydroxylated fatty acids. Researchers are actively exploring and engineering hydratases to achieve the desired regioselectivity for the synthesis of this compound.

Lipoxygenases (LOXs) are another class of enzymes utilized in the biocatalytic synthesis of hydroxylated fatty acids. These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy derivatives. For example, human umbilical vein endothelial cells have been shown to convert linoleic acid into 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE, with the synthesis being sensitive to cyclooxygenase inhibitors. nih.gov This suggests the involvement of cyclooxygenase in the process. nih.gov

The combination of enzymatic reactions with chemical steps, known as chemoenzymatic synthesis, provides a versatile platform for producing complex molecules. nih.gov For example, an enzymatic reaction could be used to create a key chiral intermediate, which is then elaborated using traditional organic chemistry methods. This approach combines the stereocontrol of biocatalysis with the broad scope of chemical synthesis.

A key advantage of biocatalysis is the ability to perform reactions in aqueous media and at ambient temperature and pressure, reducing the environmental impact of the synthesis. Furthermore, the high selectivity of enzymes often minimizes the need for protecting groups, leading to shorter and more efficient synthetic routes. The development of novel biocatalysts through enzyme discovery and engineering continues to expand the toolkit for the sustainable production of valuable hydroxy fatty acids. nih.gov

| Enzyme Class | Precursor | Product | Key Advantages |

| Fatty Acid Hydratases | Linoleic Acid | Hydroxyoctadecadienoic acids | High stereoselectivity, mild reaction conditions. |

| Lipoxygenases (LOXs) | Linoleic Acid | 9-HODE, 13-HODE | Mimics biological production pathways. |

Preparation of Structural Analogs and Biologically Relevant Derivatives for Structure-Activity Relationship Studies

To understand the biological role of this compound and to develop potent and selective modulators of its activity, the synthesis of structural analogs is essential. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, rely on a library of diverse yet related compounds.

The synthesis of analogs of this compound can involve modifications at various positions of the molecule. These modifications can include:

Alterations to the carboxylic acid group: The carboxylic acid can be converted to esters, amides, or other functional groups to probe the importance of this group for biological activity.

Modification of the hydroxyl group: The position and stereochemistry of the hydroxyl group can be varied. For example, analogs with the hydroxyl group at different positions on the fatty acid chain can be synthesized to investigate the regioselectivity of its biological targets.

Changes to the double bonds: The position, geometry (cis/trans), and number of double bonds can be altered. Saturated or acetylenic analogs can also be prepared to understand the role of unsaturation.

Modifications to the alkyl chain: The length of the carbon chain can be extended or shortened, and branching or cyclic structures can be introduced.

The synthesis of these analogs often leverages the same synthetic strategies used for the parent compound, including total synthesis and chemoenzymatic methods. For example, a modular synthetic route can be designed to allow for the late-stage introduction of different functional groups, facilitating the rapid generation of a diverse library of analogs. Chemoenzymatic strategies can also be employed to create a range of hydroxylated fatty acids with different substitution patterns. nih.govresearchgate.net

By systematically varying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for its biological effects. This information is crucial for the design of more potent and selective compounds for therapeutic applications.

Development of Chemical Probes for Mechanistic Investigations

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as an enzyme or receptor. nih.gov The development of chemical probes for this compound is crucial for elucidating its mechanism of action and identifying its cellular targets. nih.gov

An ideal chemical probe should be:

Potent and selective: It should interact with its intended target with high affinity and minimal off-target effects.

Cell-permeable: It must be able to cross cell membranes to reach its intracellular target.

Stable: It should be resistant to metabolic degradation to ensure a sufficient cellular concentration.

Versatile: It should be amenable to modification with reporter tags, such as fluorescent dyes or biotin (B1667282), to allow for visualization and pull-down experiments.

The design of chemical probes for this compound often starts with the lead structure of the natural product itself or a potent analog identified from SAR studies. Modifications are then introduced to incorporate a reactive group for covalent labeling of the target protein or a reporter tag for detection.

For example, a photo-affinity probe could be synthesized by incorporating a photo-reactive group, such as a diazirine or an azide, into the structure of a this compound analog. Upon photo-activation, this probe will covalently bind to its target protein, allowing for its identification using techniques like mass spectrometry.

Another type of chemical probe is a fluorescently labeled analog. By attaching a fluorescent dye to the molecule, researchers can visualize its subcellular localization and track its movement within living cells using fluorescence microscopy.

The development of high-quality chemical probes is a challenging but essential endeavor. These tools are indispensable for target identification, validation, and for gaining a deeper understanding of the biological pathways regulated by this compound. eubopen.org

| Probe Type | Function | Example Modification |

| Affinity-based Probes | Covalent labeling of target proteins | Incorporation of a photo-reactive group (e.g., diazirine) |

| Fluorescent Probes | Visualization of subcellular localization | Attachment of a fluorescent dye |

| Biotinylated Probes | Pull-down of target proteins for identification | Incorporation of a biotin tag |

Biotechnological Production and Engineered Systems for 2 Hydroxyoctadeca 9,12 Dienoic Acid

Microbial Fermentation and Strain Engineering for Enhanced Biosynthesis

Microbial fermentation is a cornerstone for the sustainable production of valuable chemicals. The synthesis of HODEs is often achieved using whole-cell biocatalysts, which can be native microorganisms or, more commonly, genetically engineered strains.

Microbial Biotransformation: Certain strains of lactic acid bacteria have been identified to naturally convert linoleic acid into various hydroxy fatty acids. For instance, studies have shown that specific strains of Lactobacillus acidophilus and Pediococcus pentosaceus can produce 13-hydroxy-9-octadecenoic acid, while various Lactobacillus species, including L. casei and L. rhamnosus, can synthesize 10-hydroxy-12-octadecenoic acid from linoleic acid. nih.gov Lactobacillus plantarum has been shown to convert linoleic acid into 10-hydroxyoctadecanoic acid. nih.gov These native abilities highlight the potential of microbial systems for HODE production.

Strain Engineering for Enhanced Production: To achieve high yields and specificity for a target isomer like 2-HODHE, strain engineering is essential. A common strategy involves expressing a specific hydroxylating enzyme in a robust and well-characterized host organism, such as Escherichia coli or the oleaginous yeast Yarrowia lipolytica. dtu.dknih.gov

Key strain engineering strategies would include:

Heterologous Expression of Hydroxylases: A gene encoding an enzyme with 2-hydroxylase activity towards linoleic acid would be identified and cloned into a suitable expression vector for transformation into the host. Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of fatty acids at various positions, including the α-carbon (C-2), making them primary candidates for 2-HODHE production. researchgate.net

Blocking Competing Pathways: To maximize the flux towards the desired product, competing metabolic pathways in the host organism are often knocked out. For fatty acid conversions, this frequently involves deleting genes responsible for β-oxidation (e.g., the fadD gene in E. coli), which prevents the degradation of the fatty acid substrate and product. researchgate.net

Improving Substrate Uptake: Engineering the host to enhance the uptake of the substrate, linoleic acid, can also boost production. Overexpression of fatty acid transporters (e.g., fadL in E. coli) can increase the intracellular availability of the precursor for enzymatic conversion.

For example, in the production of 13-HODE, E. coli was engineered to express a linoleate (B1235992) 13-lipoxygenase from Burkholderia thailandensis. researchgate.net This whole-cell biocatalyst demonstrated high thermal stability and productivity. A similar approach, using a specific 2-hydroxylase, would be the strategy for 2-HODHE.

Table 1: Examples of Microbial Strains Used in HODE Production from Linoleic Acid

| Microorganism | Target Product | Key Enzyme(s) | Production Titer / Yield | Reference |

|---|---|---|---|---|

| Lactobacillus paracasei JCM 1111 | 10-hydroxy-12-octadecenoic acid | Native Hydratase | 91% yield from 2 g/L linoleic acid | nih.gov |

| Lactobacillus acidophilus IFO13951T | 13(S)-hydroxy-9-octadecenoic acid | Native Hydratase | 1.3 g/L from 2 g/L linoleic acid | nih.gov |

| Recombinant E. coli | (S)-10-hydoxy-cis-12-octadecenoic acid | Linoleic acid Δ9 hydratase (L. plantarum) | 289 g/L (97 mol% yield) | nih.gov |

Enzyme Engineering and Biocatalyst Development for Targeted Production

The selection and improvement of the core biocatalyst are critical for the targeted synthesis of 2-HODHE. Naturally occurring enzymes often lack the desired stability, activity, or specificity for industrial applications. nih.gov Therefore, enzyme engineering is a powerful tool to develop bespoke biocatalysts. nih.govresearchgate.net

Enzyme Classes for HODE Production: Three main classes of enzymes are known to hydroxylate fatty acids:

Fatty Acid Hydratases: These enzymes catalyze the addition of water across a double bond. For instance, a linoleate 13-hydratase from Lactobacillus acidophilus produces 13-HODE, while a linoleic acid Δ9 hydratase from Lactobacillus plantarum yields 10-HODE. nih.govresearchgate.net

Lipoxygenases (LOXs): LOXs are dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. 15-lipoxygenase (15-LOX), for example, can produce 13-HODE from linoleic acid. wikipedia.org

Cytochrome P450 Monooxygenases (P450s): This versatile superfamily of heme-containing enzymes can hydroxylate fatty acids at almost any carbon position, including the C-2 (α) position, making them the most promising candidates for producing 2-HODHE. researchgate.net

Engineering Strategies: To develop a biocatalyst for 2-HODHE, one would likely start with a P450 enzyme known to have some α-hydroxylase activity and improve its function through protein engineering. nih.gov

Rational Design: Based on the 3D structure of the enzyme, specific amino acid residues in the active site can be mutated to alter substrate binding and favor hydroxylation at the C-2 position of linoleic acid. researchgate.net

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening them for improved performance using high-throughput methods. nih.govplos.org Iterative rounds of mutation and selection can lead to enzymes with significantly enhanced activity, stability, and specificity for the desired reaction. plos.org

Process Optimization for Scalable Research-Grade Material Production

Once an efficient biocatalyst is developed, the bioconversion process must be optimized to maximize product titer, yield, and productivity for scalable production. researchgate.net This involves fine-tuning various physical and chemical parameters of the fermentation or biotransformation reaction.

Key Optimization Parameters:

pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. For example, the production of 13-HODE using recombinant E. coli expressing a lipoxygenase was optimal at a pH of 7.5 and a temperature of 25°C. researchgate.net For the production of another HODE isomer using a hydratase, the optimal conditions were pH 6.0 and 40°C. researchgate.net

Substrate and Biocatalyst Concentration: The concentrations of both the substrate (linoleic acid) and the biocatalyst (cells or enzyme) must be optimized. High substrate concentrations can lead to inhibition, while high cell densities can cause mass transfer limitations. For 13-HODE production, optimal concentrations were found to be 20 g/L of linoleic acid and 15 g/L of cells. researchgate.net

Co-solvents and Permeabilization: Linoleic acid has low solubility in aqueous media. The addition of organic co-solvents like methanol (B129727) or DMSO can improve substrate availability and increase product yields. researchgate.netresearchgate.net Furthermore, the cell membrane can be a barrier to substrate entry and product exit. Permeabilizing the cells with agents like NaCl or solvents can enhance reaction rates, as demonstrated in the production of 13-HODE where treatment with 0.5 M NaCl significantly increased productivity. researchgate.net

Aeration and Agitation: For aerobic processes, particularly those involving P450s or lipoxygenases, the dissolved oxygen concentration is a critical parameter. Optimizing agitation and aeration rates in a bioreactor is crucial to ensure sufficient oxygen supply without causing excessive shear stress on the cells.

Table 2: Process Optimization Parameters for HODE Production using Recombinant E. coli

| Parameter | Optimized Value for 13-HODE Production researchgate.net | Optimized Value for 13-HODE Production researchgate.net |

|---|---|---|

| Host Strain | Recombinant E. coli | Recombinant E. coli |

| Enzyme | Linoleate 13-lipoxygenase | Linoleate 13-hydratase |

| pH | 7.5 | 6.0 |

| Temperature | 25°C | 40°C |

| Substrate Conc. | 20 g/L Linoleic Acid | 15 g/L α-Linolenic Acid |

| Cell Conc. | 15 g/L | 60 g/L |

| Additives | 6% (v/v) Methanol, 0.15 mM Cu²⁺ | 7.5% (v/v) Methanol |

| Cell Treatment | Permeabilized with 0.5 M NaCl | Permeabilized with 0.2 M NaCl |

| Productivity | 31.6 g/L/h | 1.25 g/L/h |

Through the systematic application of these microbial and enzyme engineering principles, coupled with rigorous process optimization, it is feasible to develop a robust and scalable biotechnological platform for the targeted production of 2-Hydroxyoctadeca-9,12-dienoic acid for research and potential commercial applications.

Interactions with Complex Biological Systems and Biomolecules Non Clinical Focus

Influence on Cellular Membranes and Lipid Bilayer Dynamics

Detailed studies focusing specifically on the influence of 2-Hydroxyoctadeca-9,12-dienoic acid on the biophysical properties of cellular membranes and lipid bilayers are not extensively available in current scientific literature. The insertion of fatty acids and their derivatives into the phospholipid bilayer can alter membrane fluidity, thickness, and lateral pressure profiles, which in turn affects the function of embedded proteins like receptors and channels. mdpi.comkhanacademy.org

For instance, studies on other similar hydroxy fatty acids have demonstrated the ability to modulate membrane characteristics. The introduction of hydroxyl groups can alter the packing of lipid acyl chains, potentially increasing membrane fluidity. researchgate.net Research on related oxidized linoleic acid metabolites, such as 9-HODE and 13-HODE, indicates they can be incorporated into cell membranes and influence cellular processes. nih.gov However, without direct experimental data on this compound, its specific effects on membrane dynamics remain speculative. Key parameters that would need to be investigated are summarized in the table below.

Table 1: Potential Areas of Investigation for this compound's Effect on Lipid Bilayers

| Membrane Property | Potential Effect of Hydroxylated Fatty Acid | Status of Research for this compound |

| Membrane Fluidity | Can increase or decrease depending on concentration and interaction with other lipids. embopress.org | Not documented |

| Bilayer Thickness | May cause a decrease due to altered lipid packing. | Not documented |

| Lipid Packing | The hydroxyl group may disrupt the orderly arrangement of acyl chains. | Not documented |

| Phase Separation | Could induce the formation of specific lipid domains. embopress.org | Not documented |

| Permeability | May alter the passive diffusion of water and small solutes across the membrane. | Not documented |

Interplay with the Microbiome and Host-Microbe Interactions (e.g., gut microbiome contributions)

The gut microbiome plays a crucial role in metabolizing dietary components, including polyunsaturated fatty acids like linoleic acid, into a variety of bioactive molecules. mdpi.com These microbial metabolites can then interact with host cells, influencing physiological and immunological responses. researcher.life

Specific bacteria in the gut are known to possess enzymes, such as hydratases, that can convert linoleic acid into various hydroxy fatty acids, including different isomers of hydroxyoctadecenoic acid (HODE). nih.govresearchgate.net For example, the gut microbial metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA), derived from linoleic acid, has been shown to ameliorate intestinal epithelial barrier impairment. nih.gov This highlights the potential for microbial-derived hydroxy fatty acids to act as signaling molecules in host-microbe communication.

Despite this, there is a lack of specific research identifying the microbial species responsible for producing this compound or detailing its specific effects on host-microbe interactions. It is plausible that this compound is a product of gut microbial metabolism, but its contribution to the complex chemical cross-talk between the microbiota and the host remains an uninvestigated area.

Co-metabolism and Synergistic/Antagonistic Effects with Other Metabolites

The biological activity of a single metabolite can be significantly influenced by the presence of other molecules. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one molecule inhibits the effect of another.

Research on other microbial metabolites has demonstrated such interplay. For example, the combination of deoxycholic acid and butyrate, both derived from the intestinal microbiota, has been shown to synergistically enhance host defense peptide synthesis. researchgate.netnih.gov Similarly, various oxidized linoleic acid metabolites can exert complex and sometimes opposing effects on cellular signaling pathways. nih.govmdpi.com

The metabolic fate of this compound and its potential for synergistic or antagonistic interactions with other endogenous or microbial-derived metabolites is currently unknown. Understanding its co-metabolism would require detailed investigation into its downstream conversion products and its effects on key metabolic and signaling pathways in the presence of other bioactive lipids. Research into the metabolism of similar compounds suggests that potential pathways could include further oxidation or degradation via β-oxidation. nih.gov

Table 2: Investigated Biological Activities of Related Octadecanoids

| Compound | Precursor | Investigated Biological Effect | Reference |

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Linoleic Acid | Ameliorates intestinal epithelial barrier impairment. nih.gov | nih.gov |

| 9-hydroxyoctadecadienoic acid (9-HODE) | Linoleic Acid | PPAR-γ agonist, induces apoptosis in certain cell lines. nih.gov | nih.gov |

| 13-hydroxyoctadecadienoic acid (13-HODE) | Linoleic Acid | PPAR-γ agonist, interferes with triacylglycerol secretion. nih.gov | nih.gov |

| Deoxycholic acid & Butyrate | Primary Bile Acids & Fiber | Synergistically induce host defense peptides. researchgate.netnih.gov | researchgate.netnih.gov |

While the chemical structure of this compound places it within the important class of oxidized fatty acids, there is a clear and significant gap in the scientific literature regarding its specific biological functions. The crucial areas of its influence on cellular membranes, its role in the complex ecosystem of the gut microbiome, and its interactions with other metabolites remain to be elucidated. Future research is required to characterize the bioactivity of this compound and determine its relevance in biological systems.

Challenges, Emerging Research Avenues, and Future Directions for 2 Hydroxyoctadeca 9,12 Dienoic Acid Research

Addressing Stereoisomeric and Positional Isomeric Specificity in Biological Systems

A significant challenge in the research of hydroxy fatty acids, including 2-hydroxyoctadeca-9,12-dienoic acid, lies in the complexity arising from its isomers. Fatty acids can be hydroxylated at various positions on the carbon chain, creating positional isomers like 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) nih.govresearchgate.net. Furthermore, the hydroxyl group can exist in two different spatial arrangements, creating (R) and (S) stereoisomers (enantiomers) wikipedia.orgnih.gov.

These subtle structural differences can lead to vastly different biological activities. For instance, studies on the positional isomers 9-HODE and 13-HODE have revealed that they can have distinct, and sometimes opposing, effects on cellular processes like macrophage function and atherogenesis nih.govresearchgate.net. Similarly, the stereoisomers 13(S)-HODE and 13(R)-HODE exhibit contrary effects on the growth and apoptosis of colorectal cancer cells, with each enantiomer utilizing different receptors and signaling pathways nih.gov. 13(S)-HODE acts as a ligand for the nuclear receptor PPARγ, inducing apoptosis, whereas 13(R)-HODE promotes cell proliferation through pathways involving BLT receptors and cyclooxygenase (COX) activation nih.gov.

The primary challenge is the analytical difficulty in separating and identifying these specific isomers in complex biological samples. The high structural similarity between positional isomers (e.g., 2-hydroxy vs. 3-hydroxy fatty acids) and the identical mass of stereoisomers make their comprehensive profiling an ongoing challenge acs.org. Mass spectrometry techniques can face issues with isobaric and isomeric interference, which may require specific chromatographic steps to resolve nih.gov.

Future research must focus on developing and applying advanced analytical techniques to accurately quantify the specific isomers of this compound in various tissues and disease states. Understanding the precise isomeric composition is crucial, as the balance between different isomers could be a key determinant of cellular homeostasis and pathological development nih.gov.

| Isomer Type | Example Molecules | Key Challenge | Biological Implication |

| Positional Isomers | 9-HODE vs. 13-HODE | Analytical separation and quantification in complex mixtures. | Distinct and sometimes opposing effects on cellular pathways (e.g., inflammation, atherosclerosis) nih.govresearchgate.net. |

| Stereoisomers (Enantiomers) | 13(S)-HODE vs. 13(R)-HODE | Differentiation and specific measurement due to identical mass. | Contrary biological activities (e.g., apoptosis vs. proliferation) through activation of different receptors and signaling pathways nih.gov. |

Elucidating Undiscovered Biological Functions and Signaling Pathways

While research has begun to uncover the roles of hydroxy fatty acids, current knowledge about their metabolism and full range of physiological functions remains limited nih.gov. Many biological functions and the signaling pathways through which this compound exerts its effects are yet to be discovered.

Bioactive lipids are known to act as signaling molecules that can regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis longdom.org. These lipid messengers can interact with specific protein targets such as receptors, kinases, or phosphatases to initiate signal transduction cascades wikipedia.org. They often operate within complex networks, and their production is tightly controlled to ensure precise cellular responses longdom.org.

Emerging research suggests that hydroxy fatty acids and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), have significant biological activities, including anti-inflammatory and anti-diabetic effects nih.gov. However, the exact mechanisms of action are often not fully understood nih.govgerli.com. The possibility that free 2-hydroxy fatty acids themselves have specific physiological functions is an open and important question mdpi.com.

Future research should aim to:

Identify Receptors: A key goal is to identify specific cell surface or nuclear receptors that bind to this compound, which would provide direct insight into its signaling mechanisms.

Map Downstream Pathways: Once receptors are identified, the downstream signaling cascades need to be elucidated. This involves identifying the second messengers and protein kinases that are activated or inhibited.

Explore New Biological Contexts: The function of this molecule should be investigated in a wider range of physiological and pathological contexts beyond its currently known roles. The central role of lipid signaling in health and disease suggests that many functions are yet to be revealed longdom.org.

Advancements in Omics Technologies for Comprehensive Profiling and Discovery

The advancement of "omics" technologies, particularly metabolomics and lipidomics, is revolutionizing the study of small molecules like this compound nih.govnih.govnih.gov. These high-throughput techniques allow for the comprehensive and quantitative measurement of a vast array of metabolites and lipids in biological samples, providing a snapshot of the cellular state mdpi.com.

Metabolomics and lipidomics offer unprecedented opportunities to:

Discover Novel Biomarkers: By comparing the lipid profiles of healthy versus diseased states, these technologies can identify specific lipids, such as isomers of this compound, that may serve as biomarkers for disease diagnosis, prognosis, or response to therapy nih.govmetabolon.com.

Uncover New Functions: Monitoring global changes in metabolite and lipid levels in response to genetic or environmental perturbations can provide functional insights into the roles of specific molecules and help identify novel therapeutic targets nih.gov.

Enhance Analytical Capability: The use of advanced analytical platforms like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is improving the ability to profile and identify structurally similar isomers of hydroxy fatty acids in complex biological matrices like plasma acs.org.

The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems mdpi.com. This approach is crucial for understanding the complex interplay between genes, proteins, and metabolites that governs the function of this compound.

| Omics Technology | Application in this compound Research | Potential Outcome |

| Lipidomics | Comprehensive profiling and quantification of the compound and its isomers in various biological samples. | Identification of changes in lipid levels associated with disease states; discovery of novel lipid metabolic pathways. |

| Metabolomics | Analysis of small molecule fingerprints to understand the systemic effects of the compound. | Elucidation of metabolic reprogramming, identification of disease biomarkers, and understanding of drug mechanisms nih.gov. |

| Multi-Omics Integration | Combining lipidomic data with genomic, transcriptomic, and proteomic data. | A holistic understanding of the compound's role in complex biological networks and its mechanism of action mdpi.com. |

Integration of Computational Modeling and Systems Biology for Mechanistic Understanding

The complexity of lipid networks, which involve a vast diversity of molecules and intricate metabolic and signaling pathways, necessitates the use of computational and systems biology approaches nih.govnih.gov. Systems biology aims to understand the larger picture of how biological components work together, moving beyond the study of single molecules to the analysis of entire networks nih.gov.

Integrating large-scale omics data into computational models allows researchers to:

Reconstruct Metabolic and Signaling Networks: Systems biology can be used to build models of the biochemical pathways involved in the synthesis, degradation, and signaling functions of this compound nih.gov.

Simulate Dynamic Behavior: Computational models enable the simulation of how the concentrations and activities of lipids and related proteins change over time and in response to various stimuli. This can help predict the functional consequences of altered lipid metabolism in disease nih.govresearchgate.net.

Generate Testable Hypotheses: By analyzing these complex models, researchers can generate new hypotheses about the function of specific lipids and the structure of signaling pathways, which can then be tested experimentally.

The application of systems biology to the lipidome is a key challenge, but emerging computational techniques are making it possible to model lipid networks in their spatial and dynamic contexts nih.gov. This in-silico approach is essential for translating the vast amounts of data generated by omics technologies into a mechanistic understanding of how this compound functions in health and disease.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 2-Hydroxyoctadeca-9,12-dienoic acid in biological samples?

Answer:

Identification and quantification require chromatographic and spectroscopic techniques:

- HPLC with UV/Vis or MS detection : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) for separation. Reference standards (e.g., 9-Oxooctadeca-10,12-dienoic acid) can aid retention time matching .

- GC-MS with derivatization : Trimethylsilyl (TMS) derivatization improves volatility. Predicted GC-MS spectra for hydroxylated octadecadienoic acids include characteristic fragments at m/z 294 (M⁺) and 73 (TMS group) .

- Chromatographic behavior : Compare retention times and mass spectra with authenticated standards to resolve positional isomers (e.g., 2-hydroxy vs. 9-hydroxy derivatives) .

Basic: What are the primary biological roles of this compound in plant or mammalian systems?

Answer:

Key roles include:

- Defense signaling in plants : Induces secondary metabolites like sakuranetin and serotonin in rice under jasmonic acid treatment or pathogen attack .